molecular formula C20H21ClN4O4S B4953881 4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE

4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4953881
M. Wt: 448.9 g/mol
InChI Key: NYBVAUDRPSHDCS-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

The synthesis of 4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the introduction of the sulfonamide group and the attachment of the quinoline moiety. The synthetic route typically starts with the chlorination of benzene to introduce the chloro group. This is followed by the sulfonation of the benzene ring to form the sulfonamide. The quinoline derivative is then synthesized separately and coupled with the sulfonamide intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its sulfonamide group, it has potential as an antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoline moiety can interact with DNA, making it useful in studying DNA-binding properties and potential anticancer activity.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and quinoline derivatives. For example:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Properties

IUPAC Name

4-chloro-N-[2,2-dimethyl-3-[(5-nitroquinolin-8-yl)amino]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-20(2,13-24-30(28,29)15-7-5-14(21)6-8-15)12-23-17-9-10-18(25(26)27)16-4-3-11-22-19(16)17/h3-11,23-24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBVAUDRPSHDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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